molecular formula C23H28N2O6 B11037067 N-[10-(2-hydroxyethylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide CAS No. 55340-40-4

N-[10-(2-hydroxyethylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

Cat. No.: B11037067
CAS No.: 55340-40-4
M. Wt: 428.5 g/mol
InChI Key: WMGVUPQJTLLFOE-UHFFFAOYSA-N
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Description

N-[10-(2-hydroxyethylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzo[a]heptalene core, which is a polycyclic aromatic hydrocarbon, and is functionalized with multiple substituents, including hydroxyethylamino, trimethoxy, and acetamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[10-(2-hydroxyethylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide typically involves multiple steps:

    Formation of the Benzo[a]heptalene Core: This step often involves cyclization reactions starting from simpler aromatic precursors.

    Functionalization: Introduction of the hydroxyethylamino, trimethoxy, and acetamide groups is achieved through a series of substitution and addition reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale reactors: To handle the multi-step synthesis efficiently.

    Automated systems: For precise control of reaction conditions such as temperature, pressure, and pH.

    Quality control: Rigorous testing to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[10-(2-hydroxyethylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzo[a]heptalene core can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylamino group might yield an aldehyde or carboxylic acid, while reduction of the carbonyl group could produce an alcohol.

Scientific Research Applications

N-[10-(2-hydroxyethylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[10-(2-hydroxyethylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide exerts its effects involves:

    Molecular targets: Such as specific enzymes or receptors in biological systems.

    Pathways: The compound may modulate signaling pathways, leading to changes in cellular functions or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[10-(2-aminoethylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
  • N-[10-(2-hydroxyethylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide

Uniqueness

N-[10-(2-hydroxyethylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide is unique due to its specific combination of functional groups and the benzo[a]heptalene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

55340-40-4

Molecular Formula

C23H28N2O6

Molecular Weight

428.5 g/mol

IUPAC Name

N-[10-(2-hydroxyethylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C23H28N2O6/c1-13(27)25-17-7-5-14-11-20(29-2)22(30-3)23(31-4)21(14)15-6-8-18(24-9-10-26)19(28)12-16(15)17/h6,8,11-12,17,26H,5,7,9-10H2,1-4H3,(H,24,28)(H,25,27)

InChI Key

WMGVUPQJTLLFOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NCCO)OC)OC)OC

Origin of Product

United States

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